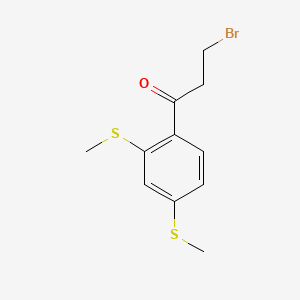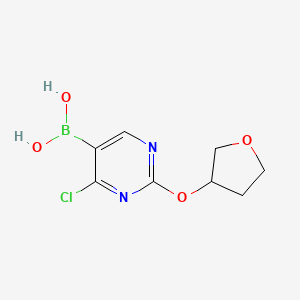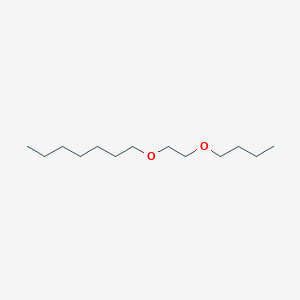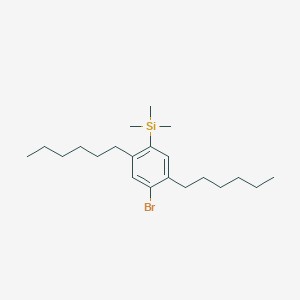
(4-Bromo-2,5-dihexylphenyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-2,5-dihexylphenyl)trimethylsilane is an organosilicon compound with the molecular formula C21H37BrSi and a molecular weight of 397.51 g/mol . This compound is characterized by the presence of a bromine atom, two hexyl groups, and a trimethylsilyl group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2,5-dihexylphenyl)trimethylsilane typically involves the reaction of 4-bromo-2,5-dihexylphenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-2,5-dihexylphenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The phenyl ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium alkoxides or amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases such as potassium carbonate or cesium carbonate in solvents like toluene or ethanol.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyltrimethylsilanes, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
(4-Bromo-2,5-dihexylphenyl)trimethylsilane has several applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Material Science: It is employed in the preparation of functionalized materials for electronic and photonic applications.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Catalysis: It is used in the development of new catalytic systems for various chemical transformations.
Mecanismo De Acción
The mechanism of action of (4-Bromo-2,5-dihexylphenyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and trimethylsilyl group can undergo substitution and coupling reactions, respectively. The phenyl ring can also participate in oxidation and reduction reactions, making this compound versatile in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
(4-Bromo-2,5-dimethylphenyl)trimethylsilane: Similar structure but with methyl groups instead of hexyl groups.
(4-Bromo-2,5-diphenylphenyl)trimethylsilane: Contains phenyl groups instead of hexyl groups.
(4-Chloro-2,5-dihexylphenyl)trimethylsilane: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
(4-Bromo-2,5-dihexylphenyl)trimethylsilane is unique due to the presence of long hexyl chains, which can impart different physical and chemical properties compared to similar compounds with shorter alkyl chains or different substituents. These properties can influence the compound’s reactivity and applications in various fields .
Propiedades
Fórmula molecular |
C21H37BrSi |
|---|---|
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
(4-bromo-2,5-dihexylphenyl)-trimethylsilane |
InChI |
InChI=1S/C21H37BrSi/c1-6-8-10-12-14-18-17-21(23(3,4)5)19(16-20(18)22)15-13-11-9-7-2/h16-17H,6-15H2,1-5H3 |
Clave InChI |
YITDDYMSDSZEJB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC(=C(C=C1Br)CCCCCC)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


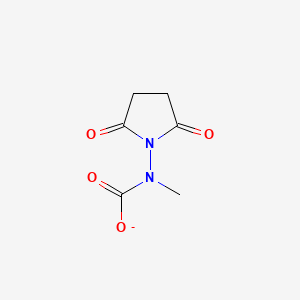

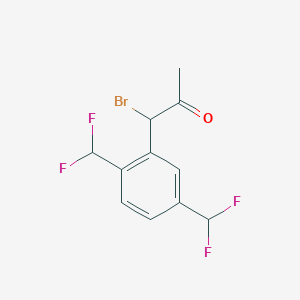
![(R)-2-amino-6-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)hexanoic acid](/img/structure/B14073179.png)
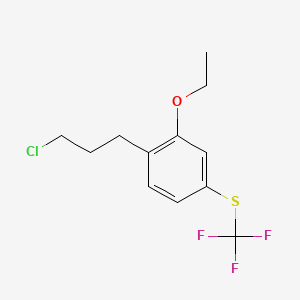
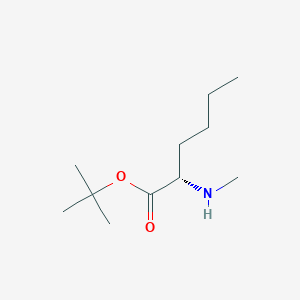
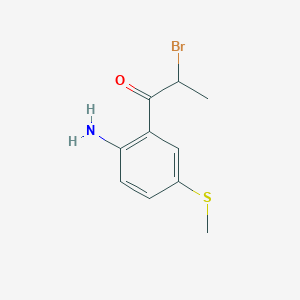
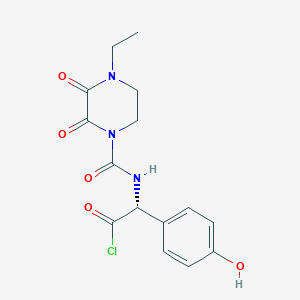


![1,3-Pyrrolidinedicarboxylic acid, 4-[(2-chloro-6,7-diMethoxy-4-quinazolinyl)aMino]-, 1-(1,1-diMethylethyl) 3-ethyl ester, (3R,4S)-rel-](/img/structure/B14073214.png)
